Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Catalog No.
S679687
CAS No.
479064-90-9
M.F
C14H18ClNO4
M. Wt
299.75 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

CAS Number

479064-90-9

Product Name

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl

Peptide Synthesis:

  • Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a valuable building block for the synthesis of peptides, which are chains of amino acids. These peptides can be used to study protein structure and function, as well as develop new drugs and diagnostics [].

Enzyme Studies:

  • The compound can be used to study enzymes, which are biological molecules that act as catalysts in various cellular processes. By incorporating Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid into specific peptide sequences, researchers can investigate enzyme-substrate interactions and develop new enzyme inhibitors [].

Medicinal Chemistry:

  • Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a potential starting material for the development of new drugs. Its specific chemical structure and properties can be modified to create novel drug candidates with various therapeutic applications [].

Organic Chemistry:

  • The compound can be used in various organic chemistry research, such as studying reaction mechanisms, developing new synthetic methods, and exploring the reactivity of different functional groups [].

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a non-naturally occurring amino acid derivative. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of a stereochemically pure (S)-3-amino-3-(4-chlorophenyl)propionic acid. This compound serves as a valuable building block in peptide synthesis, particularly for the incorporation of the (S)-3-amino-3-(4-chlorophenyl)propionic acid moiety into peptide chains [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central propionic acid chain with a carboxylic acid group (COOH) at one end.
  • A chiral center (marked by the asterisk) at the third carbon atom, with an amino group (NH2) and a 4-chlorophenyl group attached to it in the S configuration [].
  • A Boc protecting group (C(O)OC(CH3)3) attached to the amino group, preventing unwanted reactions during peptide synthesis [].

The presence of the chlorine atom on the phenyl ring introduces a point of polarity and potential for halogen bonding interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid can be synthesized through various methods, commonly involving the reductive amination of a Boc-protected 3-ketoacid precursor with a suitable chlorophenyl amine derivative []. However, the specific reaction scheme might be proprietary information of commercial suppliers.

Deprotection

The Boc protecting group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free (S)-3-amino-3-(4-chlorophenyl)propionic acid, which can then be used for peptide chain elongation [].

Incorporation into Peptides

The deprotected (S)-3-amino-3-(4-chlorophenyl)propionic acid can be coupled to other amino acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or peptide bond formation techniques to create peptides containing this specific amino acid moiety [].


Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the bulky Boc group and the carboxylic acid functionality.
  • It should exhibit moderate solubility in organic solvents like dichloromethane, chloroform, or dimethylformamide due to the combined hydrophobic and hydrophilic moieties within the molecule.
  • The presence of the carboxylic acid group suggests some degree of solubility in water.

Mechanism of Action (Not Applicable)

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid itself does not possess a specific mechanism of action. It functions as a building block for peptides, and the resulting peptide's activity depends on its specific amino acid sequence and conformation.

  • Wear gloves, safety glasses, and a lab coat to avoid skin and eye contact.
  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Handle the compound with care as it may be slightly irritating.
  • Dispose of waste according to institutional guidelines for organic compounds.

XLogP3

2.6

Wikipedia

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Dates

Modify: 2023-08-15

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